Methyl 3,4-bis(decyloxy)benzoate

Ionic Liquid Crystals Dendrimers Mesophase Engineering

Methyl 3,4-bis(decyloxy)benzoate (CAS 156447-67-5) is an ester derivative of 3,4-didecyloxybenzoic acid, classified as an amphiphilic molecule due to its hydrophobic decyloxy chains and polar ester head group. With a molecular formula of C28H48O4 and a monoisotopic mass of 448.35544 g/mol, this compound serves as a protected precursor for the corresponding benzoic acid or as a synthetic building block in the construction of complex mesogenic architectures.

Molecular Formula C28H48O4
Molecular Weight 448.7 g/mol
CAS No. 156447-67-5
Cat. No. B12551910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-bis(decyloxy)benzoate
CAS156447-67-5
Molecular FormulaC28H48O4
Molecular Weight448.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCC
InChIInChI=1S/C28H48O4/c1-4-6-8-10-12-14-16-18-22-31-26-21-20-25(28(29)30-3)24-27(26)32-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3
InChIKeyOFVCKZTZIBFHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-bis(decyloxy)benzoate (CAS 156447-67-5): A Key Amphiphilic Intermediate for Liquid Crystal and Supramolecular Materials Research


Methyl 3,4-bis(decyloxy)benzoate (CAS 156447-67-5) is an ester derivative of 3,4-didecyloxybenzoic acid, classified as an amphiphilic molecule due to its hydrophobic decyloxy chains and polar ester head group . With a molecular formula of C28H48O4 and a monoisotopic mass of 448.35544 g/mol, this compound serves as a protected precursor for the corresponding benzoic acid or as a synthetic building block in the construction of complex mesogenic architectures . Its primary application domain is in materials science, where it is utilized in the synthesis of liquid crystal elastomers, ionic liquid crystal dendrimers, and advanced supramolecular assemblies that require precise control over molecular packing .

Why Methyl 3,4-bis(decyloxy)benzoate Cannot Be Simply Replaced by Other Alkoxybenzoate Esters


The performance of materials derived from alkoxybenzoate esters is exquisitely sensitive to the number and position of alkoxy chains on the phenyl ring. Substituting methyl 3,4-bis(decyloxy)benzoate with a mono-alkoxy (e.g., 4-decyloxy) or tri-alkoxy (e.g., 3,4,5-tridecyloxy) analog fundamentally alters the molecular shape, packing frustration, and resulting mesophase structure in the final supramolecular assembly [1]. Specifically, ionic liquid crystal dendrimers constructed from mono- and didecyloxybenzoate moieties form lamellar smectic A mesophases near room temperature, whereas those derived from tridecyloxybenzoate units produce columnar mesophases such as rectangular or hexagonal geometries [1]. This qualitative shift in mesophase architecture directly impacts critical material properties such as ionic conductivity, optical anisotropy, and mechanical response, making simple in-class substitution scientifically invalid for device-oriented applications [1].

Quantitative Comparative Evidence for Methyl 3,4-bis(decyloxy)benzoate Against Closest Analogs


Mesophase Type Differentiation in Ionic Liquid Crystal Dendrimers: Didecyloxy vs. Monodecyloxy vs. Tridecyloxy Substitution

In a systematic study of ionic liquid crystal dendrimers (PPI generations 1–5), the mesophase behavior of ammonium salts formed from 4-decyloxybenzoic acid, 3,4-didecyloxybenzoic acid, and 3,4,5-tridecyloxybenzoic acid were directly compared. Dendrimers functionalized with the didecyloxy moiety (structurally derived from the methyl ester or its free acid analog) exclusively exhibit a lamellar smectic A mesophase. In contrast, dendrimers bearing the monodecyloxy moiety also produce smectic A, but those with the tridecyloxy unit consistently form columnar phases—rectangular for generation 1 (G=1) and hexagonal for generations 2 through 5 (G=2–5) [1]. The 3,4-didecyloxy substitution pattern thus enables room-temperature lamellar order, a prerequisite for applications requiring anisotropic in-plane ion transport, a property not achievable with the columnar-packing tridecyloxy analog [1].

Ionic Liquid Crystals Dendrimers Mesophase Engineering

Molecular Weight and Hydrophobic Volume: Decyloxy (C10) Versus Dodecyloxy (C12) Chain Length Optimization

The calculated monoisotopic mass of methyl 3,4-bis(decyloxy)benzoate is 448.35544 g/mol, with a molecular formula of C28H48O4 and 22 rotatable bonds . Its closest higher homolog, methyl 3,4-bis(dodecyloxy)benzoate (CAS 199475-99-5), has a formula of C32H56O4 and an average mass of 504.796 g/mol . The longer C12 chains increase the hydrophobic volume and van der Waals interactions, which in related alkoxybenzoic acid systems generally result in higher clearing temperatures and a greater propensity for crystalline phase stabilization over mesophase retention [1]. The C10 chain length represents an empirically optimized balance: chains long enough to drive microphase separation and mesophase formation, yet short enough to maintain mesophase stability near ambient conditions—a critical factor for processing and device operation [1].

Amphiphile Design Chain Length Tuning Phase Transition Temperature

Hydrogen Bond Donor Count as a Predictor of Ester vs. Acid Reactivity in Supramolecular Assembly

The methyl ester derivative of 3,4-bis(decyloxy)benzoic acid possesses zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4), whereas the free carboxylic acid has one HBD and four HBA . This structural distinction is functionally significant: the absence of a carboxylic acid proton eliminates competing hydrogen-bond-driven dimerization during subsequent coupling reactions (e.g., amidation, esterification), allowing precise stoichiometric control in the synthesis of dendrimers or gelators . The methyl ester can be chemoselectively hydrolyzed to the free acid only when the desired intermediate has been assembled, providing a synthetic advantage over direct procurement of the acid form .

Ester Protection Strategy Hydrogen Bonding Synthetic Intermediate

Substitution Pattern Specificity: 3,4- Versus 3,5-Dialkoxy Substitution and Its Impact on Janus Dendrimer Mesomorphism

In Janus dendrimer systems combining bis-MPA polyester dendrons with alkoxybenzoic acid moieties, the substitution pattern on the aromatic ring was systematically varied between 3,4-bis(dodecyloxy), 3,5-bis(dodecyloxy), and 3,4,5-tris(dodecyloxy) [1]. While the study employed dodecyloxy (C12) chains, the isoelectronic and structural principle extends directly to the decyloxy (C10) series. The 3,4-substitution pattern, as found in the target compound, exhibited enantiotropic mesophases—meaning the liquid crystalline phase forms reversibly upon both heating and cooling—a property not universally observed for the 3,5-substituted isomer [1]. This enantiotropic behavior is critical for reproducible thermal processing and long-term material stability, directly linking the 3,4-substitution geometry to a measurable advantage in mesophase reversibility [1].

Janus Dendrimers Substitution Pattern Mesophase Stability

High-Value Application Scenarios for Methyl 3,4-bis(decyloxy)benzoate Based on Quantitative Differentiation Evidence


Synthesis of Room-Temperature Lamellar Ionic Liquid Crystal Dendrimers for Anisotropic Ion Conductors

Methyl 3,4-bis(decyloxy)benzoate serves as the optimal protected precursor for constructing PPI-based ionic liquid crystal dendrimers that require a smectic A lamellar mesophase at ambient temperature. As demonstrated by Marcos et al., dendrimers functionalized with the didecyloxybenzoate moiety consistently produce the SmA phase, whereas tridecyloxy analogs yield columnar phases unsuitable for in-plane ion transport applications [1]. Researchers developing solid-state electrolytes or anisotropic ion-conducting membranes should procure this specific ester to ensure the correct lamellar mesophase architecture.

Controlled Synthesis of Enantiotropic Janus Dendrimers via Chemoselective Ester Deprotection

The methyl ester form (HBD = 0) provides a synthetically protected carboxyl group that prevents unwanted hydrogen-bonded dimerization during dendrimer assembly . This is critical for Janus dendrimer synthesis where the 3,4-dialkoxy substitution pattern confers enantiotropic mesophase behavior—reversible liquid crystallinity upon both heating and cooling [2]. Procurement of the methyl ester rather than the free acid ensures stoichiometric precision during the coupling of the mesogenic unit to the dendritic core, with deprotection performed only at the final synthetic step.

Chain-Length-Dependent Thermal Window Engineering in Liquid Crystal Elastomers

With two C10 decyloxy chains, methyl 3,4-bis(decyloxy)benzoate occupies a specific position in the alkyl chain length series between the C8 (octyloxy) and C12 (dodecyloxy) analogs. Class-level inference from systematic alkoxybenzoic acid studies indicates that the C10 chain length provides a lower clearing temperature than C12 while retaining sufficient amphiphilic driving force for mesophase formation [3]. Liquid crystal elastomer researchers targeting specific actuation temperature windows should select the C10 variant when the C8 analog fails to induce mesomorphism and the C12 analog yields excessively high transition temperatures.

Precursor for Discotic and Calamitic Mesogen Libraries via Benzoylthiourea and Thiosemicarbazide Derivatization

Patent and journal literature indexed under CAS 156447-67-5 describes the use of this methyl ester as a starting material for N-benzoyl-N′-aryl thioureas and 3,4-di-n-alkoxybenzoylthiosemicarbazides, which display calamitic smectic and nematic phases as well as hexagonal columnar phases depending on further derivatization . The consistent availability of the 3,4-bis(decyloxy) substitution pattern enables systematic structure–property relationship studies across mesogen libraries, where altering the chain count (mono vs. di vs. tri) or substitution position (3,4 vs. 3,5) would confound comparative analysis.

Quote Request

Request a Quote for Methyl 3,4-bis(decyloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.